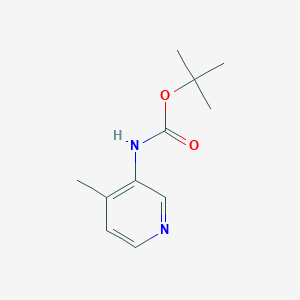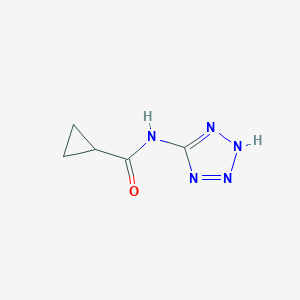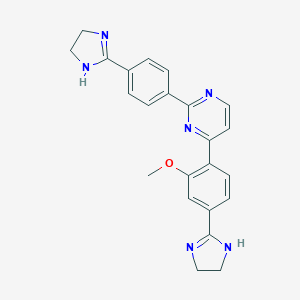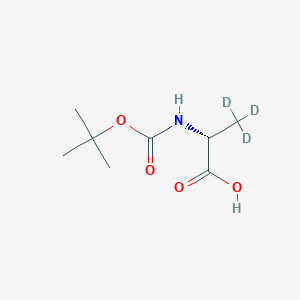![molecular formula C10H10N2O2 B071919 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol CAS No. 177478-61-4](/img/structure/B71919.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has shown promising results in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including proteins and enzymes. It has been suggested that this compound may exert its effects by modulating the activity of these targets.
Efectos Bioquímicos Y Fisiológicos
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol in lab experiments is its versatility. This compound can be used in various assays, including cell-based assays and biochemical assays. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific biological targets. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions.
Conclusion:
In conclusion, 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has shown promising results in various scientific fields. Its unique properties make it a valuable tool for studying protein-protein interactions, enzyme activity, and the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with glyoxal, followed by the reaction of the resulting intermediate with ethylene diamine. The final product is obtained through the reduction of the intermediate with sodium borohydride. This method has been optimized for high yields and purity and has been widely used in research laboratories.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has shown promising results in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, this compound has been shown to have potent antioxidant and anti-inflammatory properties. In biochemistry, this compound has been used as a probe to study protein-protein interactions and enzyme activity.
Propiedades
Número CAS |
177478-61-4 |
|---|---|
Nombre del producto |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol |
InChI |
InChI=1S/C10H10N2O2/c13-8-4-1-3-7-9(8)11-10-12(7)5-2-6-14-10/h1,3-4,13H,2,5-6H2 |
Clave InChI |
MZPCRNKZRHERFU-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C(=CC=C3)O)N=C2OC1 |
SMILES canónico |
C1CN2C3=C(C(=CC=C3)O)N=C2OC1 |
Sinónimos |
2H-[1,3]Oxazino[3,2-a]benzimidazol-9-ol,3,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

